Hafnium ethoxide

Description

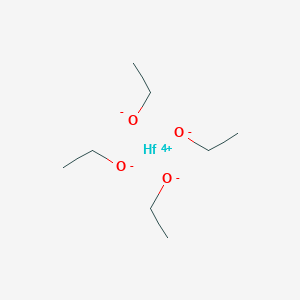

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanolate;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMXCBKRLYJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431329 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13428-80-3 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis-ethoxide hafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Hafnium Ethoxide in Modern Chemistry and Materials Science

The primary significance of hafnium ethoxide lies in its role as a precursor for producing hafnium oxide (HfO₂). nih.govloradchemical.com Hafnium oxide is a material of immense interest due to its high dielectric constant, which is approximately 4-6 times greater than that of silicon dioxide. This property makes it a leading candidate to replace silicon dioxide as the gate insulator in a new generation of smaller, more efficient transistors and dynamic random-access memory (DRAM) capacitors. loradchemical.com

Beyond its use in semiconductors, the hafnium oxide derived from this compound is valuable for creating specialized optical coatings. nih.gov The resulting HfO₂ layers have a high refractive index of about 2.1, making them suitable for applications such as laser mirrors. loradchemical.com The compound's utility also extends to the synthesis of various nanomaterials, catalysts, and refractory coatings, underscoring its versatility in advanced material development. nih.govnih.govfishersci.com The compound's hygroscopic nature and its ability to dissolve in organic solvents like alcohols and ethers are key characteristics that facilitate its use in these chemical processes. nih.govloradchemical.com

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₀HfO₄ nih.govnih.gov |

| Molecular Weight | 358.73 g/mol nih.govnih.gov |

| Appearance | White to off-white crystalline solid nih.govamericanelements.comnih.gov |

| Melting Point | 178-180°C nih.govfishersci.comamericanelements.com |

| Boiling Point | 180-200°C at 13 mmHg nih.govfishersci.com |

| Solubility | Soluble in hydrocarbons; reacts with ketones and esters. nih.govfishersci.com |

| Sensitivity | Moisture sensitive; reacts exothermally with water. nih.govnih.govfishersci.com |

Overview of Research Trajectories for Hafnium Ethoxide

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a promising avenue for producing high-purity hafnium alkoxides. rsc.org This method is noted for its advantages, including shorter processing times, fewer by-products, and high productivity without waste pollution. rsc.org The general principle involves the dissolution of a metal anode, in this case, hafnium, within an alcohol-based electrolyte. rsc.org

A state-of-the-art electrochemical method known as Electrodissolution-Coupled Hafnium Alkoxide Synthesis (EHS) has been developed for the green and efficient production of this compound. mdpi.comnih.gov The EHS system operates through the simultaneous heterogeneous reactions of hafnium dissolution at the anode and alcohol dehydrogenation at the cathode, followed by a spontaneous combination reaction in the solution. mdpi.comnih.gov This process uses hafnium metal and ethanol as primary feedstocks. mdpi.com

The synthesis of this compound via the EHS process is fundamentally based on the anodic corrosion and dissolution of a hafnium metal electrode. mdpi.com The theoretical mechanism involves three key reactions. psecommunity.org First, at the anode, hafnium metal corrodes and dissolves, releasing Hf⁴⁺ cations into the electrolyte in an irreversible reaction (R1). mdpi.compsecommunity.org This dissolution occurs at active sites or defective regions of the naturally formed passive hafnium oxide (HfO₂) film on the electrode surface. mdpi.com

Simultaneously, at the cathode, adsorbed ethanol (C₂H₅OH) undergoes dehydrogenation to form ethoxide anions (C₂H₅O⁻) and hydrogen gas (H₂) (R2). mdpi.compsecommunity.org Finally, the Hf⁴⁺ cations and C₂H₅O⁻ anions migrate towards each other and spontaneously combine in the solution to form this compound, Hf(OC₂H₅)₄ (R3). mdpi.compsecommunity.org

Anode Reaction (R1): Hf → Hf⁴⁺ + 4e⁻ psecommunity.org

Cathode Reaction (R2): 2C₂H₅OH + 2e⁻ → 2C₂H₅O⁻ + H₂↑ psecommunity.org

Solution Reaction (R3): Hf⁴⁺ + 4C₂H₅O⁻ → Hf(OC₂H₅)₄ psecommunity.org

Investigations using cyclic voltammetry show that the hafnium anode initially exists in a passive state with low current density due to the HfO₂ film. mdpi.com As the potential increases to a critical pitting potential (Epit), the current density rises sharply, indicating the breakdown of the passive layer and the onset of pitting corrosion. mdpi.com Scanning electron microscopy (SEM) observations confirm that as the anodic potential increases, the pitting pits on the hafnium surface become more numerous, larger, and deeper. mdpi.com

The choice of electrolyte is critical for the efficiency of the EHS process. mdpi.com Studies comparing tetraethylammonium (B1195904) chloride (Et₄NCl) and tetraethylammonium hydrogen sulfate (B86663) (Et₄NHSO₄) in an anhydrous ethanol system have demonstrated the superior performance of the Et₄NCl-based system. mdpi.comresearchgate.net

A system using Et₄NCl in an anhydrous ethanol and acetonitrile (B52724) mixed solvent demonstrated waste-free and efficient production of high-purity this compound with an anodic Faradaic efficiency of 94.29% and a product yield of 93.09%. mdpi.compsecommunity.org

The kinetics of the anodic hafnium corrosion in the Et₄NCl-based system have been studied using Tafel curves, which relate the electrical potential to the rate of the electrochemical reaction. mdpi.com The Butler-Volmer equation is used to calculate key kinetic parameters. psecommunity.org Research shows that increasing the temperature and the concentration of Et₄NCl facilitates the kinetics of hafnium pitting and charge transfer, thereby promoting the anodic dissolution of hafnium. mdpi.com

Below is a table summarizing the reaction kinetic parameters extracted from Tafel curves under various conditions.

| Condition | Parameter | Value |

|---|---|---|

| 0.06 M Et₄NCl, 1 mV/s scan rate | Temperature (°C) | 25 |

| Corrosion Current Density (icorr) (A/cm²) | 1.01 x 10⁻⁷ | |

| Anodic Tafel Slope (βa) (V/dec) | 0.198 | |

| Cathodic Tafel Slope (βc) (V/dec) | -0.183 | |

| 0.06 M Et₄NCl, 1 mV/s scan rate | Temperature (°C) | 30 |

| Corrosion Current Density (icorr) (A/cm²) | 1.52 x 10⁻⁷ | |

| Anodic Tafel Slope (βa) (V/dec) | 0.174 | |

| Cathodic Tafel Slope (βc) (V/dec) | -0.169 | |

| 0.06 M Et₄NCl, 1 mV/s scan rate | Temperature (°C) | 35 |

| Corrosion Current Density (icorr) (A/cm²) | 2.25 x 10⁻⁷ | |

| Anodic Tafel Slope (βa) (V/dec) | 0.155 | |

| Cathodic Tafel Slope (βc) (V/dec) | -0.151 | |

| 30°C, 1 mV/s scan rate | Et₄NCl Concentration (M) | 0.02 |

| Corrosion Current Density (icorr) (A/cm²) | 0.59 x 10⁻⁷ | |

| Anodic Tafel Slope (βa) (V/dec) | 0.191 | |

| Cathodic Tafel Slope (βc) (V/dec) | -0.185 | |

| 30°C, 1 mV/s scan rate | Et₄NCl Concentration (M) | 0.06 |

| Corrosion Current Density (icorr) (A/cm²) | 1.52 x 10⁻⁷ | |

| Anodic Tafel Slope (βa) (V/dec) | 0.174 | |

| Cathodic Tafel Slope (βc) (V/dec) | -0.169 | |

| 30°C, 1 mV/s scan rate | Et₄NCl Concentration (M) | 0.10 |

| Corrosion Current Density (icorr) (A/cm²) | 3.19 x 10⁻⁷ | |

| Anodic Tafel Slope (βa) (V/dec) | 0.152 | |

| Cathodic Tafel Slope (βc) (V/dec) | -0.147 |

Data sourced from electrochemical measurements on hafnium in an ethanol and acetonitrile (V/V = 1:1) solution. mdpi.com

The efficiency and yield of this compound synthesis are dependent on several operational parameters. Optimization experiments are crucial to determine the ideal conditions for the process. researchgate.net

In systems using tetraethylammonium bromide (Et₄NBr) as the supporting electrolyte, its concentration is a key parameter to optimize. researchgate.netresearchgate.net Research on the electrochemical synthesis of this compound has explored the effect of Et₄NBr concentration in the range of 0.01 to 0.06 mol/L. researchgate.netresearchgate.net The pitting potential of hafnium shifts in a more negative direction with an increasing concentration of bromide ions, which facilitates the corrosion process. rsc.org

One study identified the optimal conditions for the synthesis, which included an Et₄NBr concentration of 0.04 mol/L. researchgate.net The full set of optimized parameters from this study is presented in the table below.

| Parameter | Symbol | Optimized Value | Tested Range |

|---|---|---|---|

| Et₄NBr Concentration | c | 0.04 mol/L | 0.01–0.06 mol/L |

| Solution Temperature | t | 78 °C | 30–78 °C |

| Polar Distance | D | 2.0 cm | 2.0–4.0 cm |

| Current Density | J | 100 A/m² | 100–400 A/m² |

Under these optimized conditions, the resulting this compound product can be isolated by vacuum distillation. researchgate.net Characterization of the product confirmed a purity exceeding 99.997%. researchgate.netresearchgate.net

Optimization of Electrochemical Synthesis Parameters

Temperature Dependence in Electrolysis

Temperature is a critical parameter in the electrochemical synthesis of this compound, significantly influencing reaction kinetics and efficiency. Research indicates that an increase in temperature generally enhances the synthesis process. Higher temperatures facilitate the transfer of ions and promote the dissolution of the passivating hafnium oxide (HfO₂) layer that naturally forms on the hafnium anode. psecommunity.orgelectrochemsci.org This leads to a greater current density at the same cell voltage. researchgate.net

Optimization studies have explored a temperature range of 30–78 °C for the electrolysis process. researchgate.net Within this range, it was determined that the optimal temperature for the synthesis is 78 °C, which corresponds to the boiling point of the ethanol electrolyte. researchgate.net Operating at this temperature maximizes the reaction rate and, consequently, the yield of this compound. The pitting potential, which is the potential at which localized corrosion of the passive film begins, shifts to more negative values as the temperature increases, indicating that the dissolution of the passivating layer is more favorable at higher temperatures. electrochemsci.org

| Temperature (°C) | Corrosion Rate (vcorr, µm y⁻¹) |

|---|---|

| 25 | 6.38 |

| 35 | 8.55 |

Data sourced from a 2023 study on the anodic behavior of hafnium. mdpi.com

Electrode Geometry and Current Density Effects

The physical arrangement of the electrodes and the applied current density are crucial factors in the electrochemical synthesis of this compound. The distance between the anode and cathode, known as the polar distance, affects the cell voltage and energy consumption. Studies have investigated polar distances in the range of 2.0 to 4.0 cm, identifying an optimal distance of 2.0 cm. researchgate.net

Current density, which is the amount of current per unit area of the electrode, directly influences the rate of the electrochemical reaction. The investigated range for current density in this compound synthesis is between 100 and 400 A/m². researchgate.net The optimal current density was found to be 100 A/m². researchgate.net Increasing the current density can enhance the rate of ion migration through the passivating layer. electrochemsci.org However, excessively high current densities can lead to inefficiencies and unwanted side reactions. The interplay between electrode geometry and current density allows for the fine-tuning of the electric field and potential distribution within the electrochemical cell, which can be manipulated to create complex redox patterns on the electrode surface. psecommunity.org

| Parameter | Investigated Range | Optimal Value |

|---|---|---|

| Polar Distance (cm) | 2.0 - 4.0 | 2.0 |

| Current Density (A/m²) | 100 - 400 | 100 |

Data sourced from a 2017 optimization study. researchgate.net

Green Chemistry Advancements and Economic Viability

The electrochemical synthesis of this compound, often referred to as the electrodissolution-coupled hafnium alkoxide synthesis (EHS) system, offers significant environmental and economic benefits over traditional thermal methods. mdpi.comresearchgate.net The EHS process is characterized as a green and efficient method that avoids the use of hazardous reagents and the generation of toxic waste. mdpi.compsecommunity.org

A key advantage of the EHS system is its high efficiency and yield. Studies have demonstrated a this compound yield of 93.09%, with an anodic Faradaic efficiency of 94.29% and a cathodic Faradaic efficiency of 92.75%. mdpi.compsecommunity.org Furthermore, the process co-produces high-purity hydrogen gas with a yield of 98.51%, adding to its economic attractiveness. mdpi.compsecommunity.org The energy requirement for this process is reported to be 2.92 kWh per kilogram of this compound produced. mdpi.compsecommunity.org

From an economic standpoint, the EHS process is highly competitive. One analysis reported a net profit of $30,477 per kilogram of this compound produced via the EHS method, compared to $27,700 for the conventional thermal process. researchgate.netnih.gov This increased profitability is attributed to the waste-free nature of the synthesis and the reduction in CO₂ emissions, estimated at 187.33 g per kilogram of this compound. researchgate.netnih.gov

| Metric | Value |

|---|---|

| Electric Energy Requirement (kWh/kg Hf(OC₂H₅)₄) | 2.92 |

| Anodic Faradaic Efficiency (%) | 94.29 |

| Cathodic Faradaic Efficiency (%) | 92.75 |

| This compound Yield (%) | 93.09 |

| Green H₂ Yield (%) | 98.51 |

| Net Profit (USD per kg Hf(OC₂H₅)₄) | 30,477 |

Data sourced from studies published in 2022 and 2023. mdpi.comresearchgate.netpsecommunity.orgnih.gov

Conventional Synthetic Routes and Their Modern Reassessment

While electrochemical methods are gaining traction, the traditional synthesis of this compound has relied on halide-based chemistry. However, a modern reassessment of these routes highlights significant challenges.

Halide-Based Synthesis Challenges and Alternatives

The most common conventional method for preparing hafnium alkoxides is the thermal halide synthesis, which typically involves the reaction of hafnium(IV) chloride (HfCl₄) with an alcohol, such as ethanol, in the presence of a base like ammonia (B1221849) (NH₃) to neutralize the liberated hydrochloric acid. mdpi.comelectrochemsci.org The general reaction is:

HfCl₄ + 4 C₂H₅OH + 4 NH₃ → Hf(OC₂H₅)₄ + 4 NH₄Cl

This method, however, is fraught with several challenges. It is a multi-step process that can be cumbersome and suffers from low controllability. psecommunity.org A significant drawback is the formation of ammonium (B1175870) chloride (NH₄Cl) as a solid byproduct, which can contaminate the final product and complicates the purification process. mdpi.com The yields of this compound from this method are often unsatisfactory, typically less than 70%. researchgate.net

The direct electrochemical synthesis of this compound stands out as a superior alternative, addressing many of the shortcomings of the halide-based route by offering a simpler, more efficient, waste-free, and economically viable pathway to this important precursor. electrochemsci.orgresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Hafnium Ethoxide

Structural Elucidation Techniques

The molecular structure of hafnium ethoxide is a key determinant of its reactivity and suitability as a precursor. Vibrational and nuclear magnetic resonance spectroscopies are powerful tools for providing detailed structural information.

Vibrational Spectroscopy (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound exhibits several characteristic peaks that confirm its structure. nih.gov

Peaks observed in the range of 2880-2998 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds within the ethoxy groups. nih.gov Specifically, the peaks around 2998 cm⁻¹ and 2880 cm⁻¹ correspond to these asymmetric and symmetric stretches, respectively. nih.gov The bending vibrations of the C-H bonds are also evident, with a peak at approximately 1382 cm⁻¹ corresponding to the δ(C-H) bending vibrations. nih.gov Furthermore, the scissoring vibration of the methylene (B1212753) (-CH₂-) group is assigned to the peak at 1468 cm⁻¹. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~2998 | Asymmetric C-H stretching | nih.gov |

| ~2880 | Symmetric C-H stretching | nih.gov |

| 1468 | Methylene (-CH₂) scissoring | nih.gov |

| 1382 | C-H bending | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei, such as hydrogen (¹H NMR), which is invaluable for confirming the structure of this compound. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), shows distinct signals for the different protons in the ethoxy ligands. nih.govfishersci.no

In the ¹H NMR spectrum, signals at chemical shifts of approximately 4.50 ppm and 4.36 ppm are attributed to the methylene protons (-OCH₂-) of the ethoxy groups. nih.gov A major peak observed at a chemical shift of around 1.25 ppm is due to the methyl protons (-CH₃). nih.gov The presence and integration of these signals confirm the ethoxy structure and can provide insights into the molecular symmetry and potential oligomerization in solution. nih.govnih.gov The solvent peak for chloroform-d is typically observed at 7.26 ppm. fishersci.no

| Chemical Shift (ppm) | Proton Assignment | Reference |

|---|---|---|

| 4.50, 4.36 | Methylene (-OCH₂-) | nih.gov |

| 1.25 | Methyl (-CH₃) | nih.gov |

| 7.26 | Chloroform-d (Solvent) | fishersci.no |

Compositional and Purity Assessment

The purity of the this compound precursor is critical for achieving high-quality hafnium oxide films. Inductively coupled plasma analysis is a highly sensitive technique for determining the elemental composition and quantifying impurities.

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis is utilized to determine the elemental composition of the synthesized this compound and to quantify any metallic impurities. nih.govfishersci.no This technique involves introducing the sample into a high-temperature plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. By measuring the intensity of this emitted light, the concentration of each element can be determined with high accuracy.

For high-purity this compound intended for semiconductor applications, ICP analysis has been used to confirm a purity level exceeding 99.997%. nih.gov This level of purity is essential to meet the stringent requirements for gate oxide materials in electronic devices. wikipedia.orgfishersci.no The analysis involves the hydrolysis of this compound to hafnium oxide, followed by dissolution and analysis to determine the content of trace metal impurities. fishersci.no

Thermal Behavior Analysis for Process Optimization

Understanding the thermal decomposition characteristics of this compound is crucial for optimizing deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Thermogravimetric and differential thermal analysis provide critical data on the volatility and decomposition pathway of the precursor.

Thermogravimetric/Differential Thermal Analysis (TG/DTA)

Thermogravimetric/Differential Thermal Analysis (TG/DTA) is a combined technique used to study the thermal behavior of materials. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the difference in temperature between the sample and a reference material. nih.govnih.gov

A typical TG/DTA analysis of this compound is conducted under an inert atmosphere, such as dry nitrogen, to study its evaporation and decomposition. nih.govnih.gov The DTA curve for this compound shows distinct thermal events. An initial endothermic peak is observed in the temperature range of 152-268 °C, which is attributed to the evaporation of the compound. ereztech.com This is followed by a second peak in the range of 268-320 °C, likely corresponding to the pyrolytic decomposition of the this compound. ereztech.com

The TGA curve shows a significant mass loss that corresponds to these thermal events. A single-step mass loss is often observed between 172 °C and 251 °C, with the maximum rate of mass loss occurring at the DTG (Derivative Thermogravimetry) peak temperature of 240 °C. nih.gov The analysis of the gaseous byproducts from the decomposition, often performed using coupled techniques like mass spectrometry, reveals the presence of hydrogen, as well as methyl, ethyl, and vinyl groups, along with acetic aldehyde and acetylene. nih.gov The loss of ethoxy groups is observed to occur in decomposition steps between 200 and 375 °C. nih.gov The vaporization enthalpy of this compound has been determined to be 79.1 kJ/mol from TG/DTA data, confirming its suitability for processes like ALD. nih.gov

| Temperature Range (°C) | Observed Event | Technique | Reference |

|---|---|---|---|

| 152 - 268 | Evaporation | DTA | ereztech.com |

| 268 - 320 | Pyrolytic Decomposition | DTA | ereztech.com |

| 172 - 251 | Single Mass Loss | TGA | nih.gov |

| 240 | Maximum Rate of Mass Loss (DTG Peak) | DTG | nih.gov |

| 200 - 375 | Loss of Ethoxy Groups | TG-MS/FTIR | nih.gov |

Determination of Vaporization Enthalpy

The efficiency of vapor deposition processes is heavily reliant on the volatility of the precursor, a property directly related to its vaporization enthalpy (ΔHvap). A lower enthalpy of vaporization facilitates easier transition to the gas phase at lower temperatures, which is desirable for techniques like ALD.

Thermogravimetric analysis (TGA) is a primary method for determining the vaporization enthalpy of this compound. americanelements.com By measuring the mass loss of a sample as a function of temperature under controlled conditions, a vapor pressure-temperature curve can be constructed. americanelements.com Research utilizing TGA has determined the vaporization enthalpy of this compound to be 79.1 kJ/mol . fishersci.com The process involves using the Clausius-Clapeyron equation, which relates the logarithm of the vapor pressure (ln p) to the inverse of the temperature (1/T). The slope of the resulting straight-line plot gives -ΔH/R, from which the vaporization enthalpy can be calculated. americanelements.com This value confirms that this compound is a suitable precursor for ALD applications requiring volatile metallo-organic compounds. fishersci.com

For comparison, studies on other hafnium alkoxides, such as hafnium isopropoxide, have also been conducted using TGA to determine their evaporative properties. ereztech.com

Table 1: Experimentally Determined Vaporization Enthalpy of this compound

| Parameter | Value | Method | Source |

|---|

Thermal Decomposition Pathways

Investigating the thermal decomposition of this compound is crucial for defining the temperature window for deposition processes and understanding potential impurity incorporation into the resulting films. The decomposition has been studied using coupled Thermogravimetric-Differential Thermal Analysis (TG-DTA) and mass spectrometry (MS) in an inert nitrogen atmosphere. ereztech.comnih.gov

The analysis of a moisture-sensitive powder, identified as a mixture of hafnium oxoethoxide clusters like Hf3O(OC2H5)10 and Hf4O(OC2H5)14, reveals a multi-step decomposition process. ereztech.comnih.gov

Room Temperature to ~170°C: Initial weight loss is attributed to the evaporation of moisture and other volatile adducts present in the sample. nih.gov

170°C to 375°C: This range marks the primary decomposition of the this compound clusters. ereztech.comnih.gov The loss of ethoxy groups occurs in distinct steps within this window, suggesting that ligands from different coordination spheres are released at different temperatures. ereztech.comnih.gov This decomposition leads to the formation of hafnium oxide. nih.gov

The gaseous byproducts released during this pyrolytic decomposition have been identified using Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). The identified species include hydrogen, methyl, ethyl, vinyl, and hydroxyl groups, as well as acetic aldehyde and acetylene. ereztech.comnih.govnih.gov The loss of the main ethoxy groups is observed to happen between 200°C and 375°C. ereztech.comnih.gov

Surface Analysis in Deposition Processes

In situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

In situ ATR-FTIR spectroscopy is a powerful surface-sensitive technique for monitoring the adsorption and reaction of precursors on a substrate in real-time during deposition processes. While direct studies on this compound are not widely reported, research on the closely related precursor, hafnium (IV) tert-butoxide (HTB), provides valuable insights into the surface chemistry of hafnium alkoxides.

In a typical experiment, the vapor of the hafnium precursor is introduced into a reaction cell containing a germanium (Ge) or silicon (Si) ATR crystal, which also serves as the substrate. By monitoring the changes in the infrared spectrum, the formation and breaking of chemical bonds at the surface can be observed.

Studies on HTB adsorption on a Ge surface revealed the following:

The precursor molecules attach to the surface through the formation of Hf-O-Ge bonds.

The appearance of Ge-O and Hf-O-Ge vibrational stretches, which are absent in the spectrum of the liquid precursor, confirms the chemical bonding of the molecule to the substrate via its oxygen atoms.

The intensity of C-H stretching modes from the tert-butyl groups can be used to monitor the surface coverage of the precursor over time, showing an increase until the surface saturates.

This technique allows for the real-time observation of initial reaction pathways, which is critical for understanding the growth mechanisms in ALD and CVD.

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. It can provide information on bond distances, coordination numbers, and the types of neighboring atoms.

While specific EXAFS studies focusing solely on this compound are limited, research on related hafnium systems provides relevant understanding. For instance, EXAFS has been used to investigate the hydrolysis and condensation behavior of hafnium alkoxides, revealing that they can exist as dimeric species in solution.

In studies of nanocrystal synthesis starting from hafnium chloride (HfCl₄) in benzyl (B1604629) alcohol, EXAFS was used to follow the transformation of the hafnium coordination environment. The analysis showed a gradual transition in the first coordination shell of the hafnium atom, from being coordinated by chlorine atoms to being coordinated by oxygen atoms as the reaction progresses and benzylalkoxide ligands replace the chloride ligands. This demonstrates the capability of EXAFS to probe the changing local structure of the hafnium center as it transforms from a halide or alkoxide precursor into an oxide material.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9820179 |

| Hafnium(IV) tert-butoxide | 16213030 |

| Hafnium isopropoxide | 16213028 |

| Hafnium(IV) chloride | 24560 |

| Ethanol (B145695) | 702 |

| Acetic aldehyde | 177 |

| Acetylene | 6326 |

| Benzyl alcohol | 244 |

Characterization of Derived Materials

The transformation of this compound into functional materials, primarily hafnium oxide (HfO₂), necessitates advanced characterization techniques to understand the structural and morphological properties that dictate its performance. Techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are indispensable for analyzing the resulting materials at the atomic and microstructural levels.

X-ray Diffraction (XRD) for Crystal Structure

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials derived from this compound, such as hafnium oxide (HfO₂). The analysis of diffraction patterns reveals the specific phases of HfO₂ present, their crystallinity, and crystallite size.

The synthesis process and subsequent treatments, like annealing, significantly influence the final crystal structure of the HfO₂. For instance, HfO₂ thin films derived from a sol-gel process using hafnium tetra-ethoxide can exhibit different crystalline phases depending on the annealing temperature and doping concentrations. capes.gov.br At lower annealing temperatures, the stable monoclinic phase is typically formed. capes.gov.br However, as the annealing temperature increases, a transition to the tetragonal phase can occur. capes.gov.br

In the synthesis of HfO₂ nanoparticles, XRD patterns can distinguish between amorphous and polycrystalline natures. As-prepared HfO₂ nanoparticles may initially be amorphous, but upon calcination, they can transform into a polycrystalline structure. The specific precursors used in the synthesis can also influence the resulting crystallite size, with calculated sizes of 30 nm, 37 nm, and 51 nm depending on the reagents. In some preparations, the average crystallite size was calculated to be 24 nm using the Scherrer formula.

The substrate temperature during deposition processes like metal-organic chemical vapor deposition (MOCVD) also plays a crucial role. Amorphous HfO₂ thin films can be deposited at temperatures as low as 250°C, while polycrystalline monoclinic HfO₂ forms at substrate temperatures above 300°C. Similarly, HfO₂ films deposited via ultrasonic spray pyrolysis are amorphous below 400°C and show the monoclinic phase at temperatures above 450°C. nih.gov The transformation from a tetragonal to a monoclinic phase with increasing annealing temperature has also been observed in HfO₂ films, which demonstrate a polycrystalline structure at high temperatures. researchgate.net

The table below summarizes the crystalline phases of Hafnium Oxide observed under different conditions.

| Precursor/Method | Condition | Observed Crystal Phase(s) | Reference |

| Hafnium tetra-ethoxide (sol-gel) | Low annealing temperature | Monoclinic | capes.gov.br |

| Hafnium tetra-ethoxide (sol-gel) | High annealing temperature | Tetragonal | capes.gov.br |

| MOCVD | Deposition temperature > 300°C | Polycrystalline with monoclinic phase | |

| Ultrasonic Spray Pyrolysis | Substrate temperature > 450°C | Monoclinic | nih.gov |

| Post-annealing of Hf/HfO₂ layers | Increasing annealing temperature | Tetragonal to Monoclinic | researchgate.net |

| Laser ablation in deionized water | Non-equilibrium plasma plume conditions | Monoclinic, Tetragonal, FCC | aip.org |

Scanning Electron Microscopy (SEM) for Surface Observations

Scanning Electron Microscopy (SEM) is a critical tool for observing the surface topography and morphology of materials derived from this compound, particularly in the form of thin films or nanoparticle agglomerates. SEM provides valuable information about surface roughness, grain structure, and the presence of any surface features or defects.

In the characterization of HfO₂ nanoparticles prepared by a precipitation method, SEM analysis revealed different surface morphologies depending on the precursors used. researchgate.net Surfaces described as spherical, rock-like, and sponge-like were observed. researchgate.net For HfO₂ thin films deposited by ultrasonic spray pyrolysis, SEM showed that the surfaces were rough and featured semi-spherical promontories. nih.gov

The deposition temperature in MOCVD processes has been shown to affect surface morphologies, with a notable change observed at temperatures between 250°C and 300°C. Furthermore, SEM, in conjunction with energy-dispersive X-ray spectroscopy (EDS), has been used to confirm the atomic ratio of HfO₂ films. nsf.gov

In studies of HfO₂ films produced by magnetron sputtering, SEM and Atomic Force Microscopy (AFM) images showed the development of mound-like morphologies as the cathode power was increased. nih.gov These features were linked to blistering effects, likely caused by stress within the film. nih.gov The porosity of these films, which can be related to their oxygen-rich nature, was also studied using SEM. nih.gov

Reaction Mechanisms and Fundamental Chemical Behavior of Hafnium Ethoxide

Coordination Chemistry and Ligand Interactions

The coordination environment of the hafnium center in hafnium ethoxide is central to its reactivity. This includes the formation of stable complexes, the influence of ligand properties, and the dynamics of ligand exchange.

Formation of Stable Metal-Alkoxide Complexes

This compound is recognized for its capacity to form stable metal-alkoxide complexes. scbt.com The hafnium atom, in its +4 oxidation state, is a hard Lewis acid, readily coordinating with the oxygen atoms of the ethoxide ligands. This stability is fundamental to its use as a precursor, allowing for controlled decomposition and reaction pathways in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD). wikipedia.org In solution, hafnium alkoxides can exist as monomers or form oligomeric species through bridging alkoxide groups, which influences the viscosity and reactivity of precursor solutions.

Influence of Steric and Electronic Properties on Reactivity

The reactivity of this compound is significantly modulated by both steric and electronic factors. scbt.com The ethoxide ligand (–OCH2CH3), while not exceptionally bulky, imparts specific properties to the molecule. The electronic properties of the ancillary ligands can alter the oxophilicity of the hafnium center. d-nb.info

Studies comparing different hafnium alkoxides demonstrate that the size of the alkyl group influences thermal stability and reaction kinetics. mdpi.comresearchgate.net For instance, bulkier alkoxide ligands like tert-butoxide can lead to physisorption on a substrate surface without the immediate formation of a chemical bond, a contrast to smaller ligands like methoxide (B1231860) which can chemically adsorb more readily. mdpi.com Steric hindrance from bulky ligands can also prevent complete ligand exchange reactions, a crucial consideration in surface functionalization and deposition processes. rsc.orgrsc.org The interplay between the steric demands of the ligands and the coordination requirements of the hafnium center dictates the structure and reactivity of the resulting complexes. vanderbilt.edumdpi.com

Ligand Exchange Dynamics

Ligand exchange is a fundamental reaction pathway for this compound, influencing the kinetics of processes such as polymerization and film deposition. scbt.com This dynamic process involves the substitution of one or more ethoxide ligands with other functional groups. Research on related hafnium complexes has shown that ligand exchange can be a rapid process, with some systems exhibiting fast intramolecular conversions between different coordination modes. acs.org

In the context of materials synthesis, ligand exchange is the desired reaction. For example, during the nonaqueous synthesis of hafnium oxide nanoparticles from this compound in benzyl (B1604629) alcohol, the initial step is proposed to be a ligand exchange between the ethoxide and the benzyl alcohol. scispace.com The kinetics of these exchange reactions are critical; for instance, studies on zirconium and hafnium chelates have explored the mechanisms of ligand exchange using NMR spectroscopy. acs.orgresearchgate.net

Hydrolysis Pathways and Hafnium Oxide Formation

A defining characteristic of this compound is its sensitivity to moisture. It readily undergoes hydrolysis, a reaction that forms the basis of many sol-gel routes to synthesize hafnium oxide (HfO₂). scbt.comnih.gov In this reaction, the ethoxide ligands are replaced by hydroxyl (–OH) groups upon reaction with water. This is followed by condensation reactions, where M–O–M (M=Hf) bridges are formed, leading to the evolution of a gel network that can be subsequently calcined to produce pure hafnium oxide. nih.govacs.org

Hydrolysis: Hf(OCH₂CH₃)₄ + 4H₂O → Hf(OH)₄ + 4CH₃CH₂OH

Condensation: Hf(OH)₄ → HfO₂ + 2H₂O

The controlled addition of water is crucial in sol-gel synthesis to manage the rate of reaction and the structure of the resulting oxide material. nih.gov Studies on the formation of HfO₂ nanoparticles have identified specific hydro-complexes, such as Hf(OH)₆²⁻, as key precursors in the transformation from a gel to crystalline nanoparticles. rsc.org

Surface Reaction Mechanisms in Thin Film Deposition

This compound is a valuable precursor for depositing thin films of hafnium oxide, a high-κ dielectric material essential for modern electronics. wikipedia.orgwikipedia.org Understanding its reaction mechanisms on substrate surfaces is vital for controlling film growth at the atomic level, as in ALD.

Chemisorption on Hydroxylated Substrates (e.g., Si(100))

The initial step in the ALD of hafnium oxide from a hafnium alkoxide precursor is the chemisorption onto a hydroxylated surface, such as a silicon wafer with native oxide (Si-OH). mdpi.com This process is a self-limiting surface reaction.

Density functional theory (DFT) calculations have provided significant insight into this mechanism. mdpi.com For hafnium alkoxides, the reaction involves the precursor adsorbing onto the surface, followed by a ligand exchange reaction where a surface proton is transferred to an alkoxide ligand, which is then released as ethanol (B145695). This leaves the hafnium species chemically bonded to the surface via an oxygen bridge. mdpi.com

The reaction can be summarized as: Surface-OH + Hf(OCH₂CH₃)₄ → Surface-O-Hf(OCH₂CH₃)₃ + CH₃CH₂OH

Studies comparing various hafnium alkoxides show that ligand size is a critical factor. mdpi.comresearchgate.net Smaller ligands, like methoxide, lead to a strong exothermic chemical adsorption with the formation of a Hf-O bond to the surface. mdpi.com In contrast, precursors with bulkier ligands may initially only physisorb (physically adsorb) due to steric hindrance, with a higher energy barrier for the subsequent chemical reaction. mdpi.com A DFT study specifically modeling this compound and water in the gas phase has been conducted to understand the reaction mechanisms relevant to ALD. mdpi.com The reactivity of the precursor on the hydroxylated surface is a key determinant of the ALD process window and the quality of the resulting thin film. mdpi.comresearchgate.net

Impact of Alkoxide Ligand Size on Reactivity

The reactivity of hafnium alkoxide precursors, including this compound, is significantly influenced by the steric bulk of the alkoxide ligands. Generally, as the size of the alkyl group in the alkoxide ligand increases, the reactivity of the metal center decreases. This trend is primarily attributed to steric hindrance, which impedes the approach of reactants to the hafnium center.

Theoretical and experimental studies have demonstrated this relationship. For instance, density functional theory (DFT) calculations comparing a series of hafnium alkoxides show that precursors with smaller ligands have lower activation energy barriers for surface reactions, such as those occurring during Atomic Layer Deposition (ALD). mdpi.com Hafnium methoxide (Hf(OCH₃)₄), with the smallest ligand, exhibits higher reactivity compared to this compound (Hf(OC₂H₅)₄), which in turn is more reactive than its bulkier counterparts like hafnium isopropoxide (Hf(O-i-Pr)₄) and hafnium tert-butoxide (Hf(O-t-Bu)₄). mdpi.comresearchgate.net This is because the larger ligands physically shield the central hafnium atom, making it more difficult for other molecules, like water or surface hydroxyl groups, to coordinate and react. mdpi.com

This effect is clearly quantified in the energy barriers for ligand-exchange reactions during chemisorption on a hydroxylated silicon surface. The activation energy for hafnium methoxide is considerably lower than that for hafnium isopropoxide and hafnium tert-butoxide, confirming that smaller ligands facilitate easier reaction pathways. mdpi.com This principle is a key factor in selecting appropriate precursors for thin-film deposition processes, where reactivity needs to be carefully balanced with thermal stability. mdpi.comresearchgate.net

Table 1: Activation Energies for Ligand-Exchange Reactions of Hafnium Alkoxides

Comparative Reactivity with Hafnium Amides and Halides

When comparing this compound to other classes of hafnium precursors, namely amides and halides, significant differences in reactivity emerge. These differences are critical for their application in processes like ALD and chemical vapor deposition (CVD).

Hafnium Amides (e.g., Tetrakis(dimethylamino)hafnium, TDMAH): Hafnium amides are generally more reactive than hafnium alkoxides and halides. mdpi.comresearchgate.netresearchgate.net This higher reactivity is coupled with lower thermal stability, making them suitable for low-temperature deposition processes. mdpi.com The reactivity of amides is driven by the nature of the Hf-N bond and the basicity of the amide ligands, which facilitates reactions with proton sources like water or surface hydroxyls. Theoretical studies confirm that hafnium amides exhibit lower activation energy barriers for surface reactions compared to both alkoxides and halides. mdpi.com

Table 2: General Reactivity Comparison of Hafnium Precursor Classes

Role of Oxygen Sources (e.g., Water, Ethanol) in Deposition Mechanisms

In deposition processes utilizing this compound, the choice of oxygen source is fundamental to the reaction mechanism, influencing film growth, composition, and quality. Water and ethanol are common oxygen sources, each with distinct roles.

Water (H₂O): Water is the most conventional oxygen source in sol-gel and ALD processes. nih.govacs.org The mechanism involves two key steps: hydrolysis and condensation. Upon introduction, water reacts with the this compound precursor, replacing ethoxide (-OC₂H₅) ligands with hydroxyl (-OH) groups in a hydrolysis reaction. nih.govacs.org This is followed by condensation, where the newly formed hydroxyl groups react with each other or with remaining ethoxide groups to form hafnium-oxygen-hafnium (Hf-O-Hf) bridges, releasing water or ethanol as a byproduct. nih.govacs.org These reactions are the basis for forming the hafnium oxide network. In ALD, water is pulsed sequentially with the hafnium precursor to enable self-limiting, layer-by-layer growth. mdpi.comresearchgate.net

Ethanol (C₂H₅OH): Ethanol can also serve as an oxygen source, though its role is more complex. In some ALD processes, ethanol has been explored as an alternative to water to minimize the uncontrolled oxidation of substrates like silicon. researchgate.netaip.org The reaction mechanism can involve the formation of surface ethoxide sites. aip.org However, in certain systems, ethanol can lead to growth inhibition. For example, in the ALD of zirconium oxide, a chemically similar material, using an amide precursor, ethanol was found to terminate the surface with ethoxide groups that did not contribute to film growth in subsequent precursor cycles, effectively halting deposition. aip.org The specific outcome depends heavily on the precursor chemistry and process conditions. Ethanol can also be a byproduct of the condensation reaction when water is the primary oxygen source. unm.edu

Mechanisms of Nanocrystal Formation from this compound Precursors

The formation of hafnium oxide (HfO₂) nanocrystals from this compound often proceeds via a nonaqueous sol-gel pathway. researchgate.netresearchgate.net This process involves the controlled conversion of the molecular precursor into a solid-state material through a series of chemical transformations that culminate in the nucleation and growth of crystalline nanoparticles.

Gelation and Crystallization Processes

A key feature in the synthesis of HfO₂ nanocrystals from precursors like this compound or hafnium chloride in alcoholic solvents (e.g., benzyl alcohol) is the formation of a transient gel phase. nih.govacs.org The process is not a direct precipitation of crystals from the solution. Instead, as the reaction mixture is heated, the precursor undergoes hydrolysis and condensation, driven by in situ generated water. nih.govacs.org This leads to the formation of a three-dimensional network of interconnected hafnium-oxo species, resulting in a macroscopic gel. nih.govacs.org

This gel is an amorphous or poorly crystalline intermediate. nih.gov Upon further heating to the final reaction temperature, this gel network undergoes restructuring and crystallization. Crystalline nuclei emerge from within the gel matrix, followed by a period of crystal growth. nih.govacs.org The transition from gel to crystal can be relatively rapid once the necessary temperature is reached. This two-step mechanism—gelation followed by crystallization—is a departure from the classical model of direct particle formation and is crucial for controlling the final properties of the nanocrystals. nih.gov

Role of Acid-Catalyzed Reactions and In Situ Water Formation

In many nonaqueous syntheses of metal oxide nanocrystals, water is not added directly but is generated in situ. This is a critical control parameter. When using halide precursors, the initial ligand exchange with an alcohol solvent (like benzyl alcohol) can liberate strong acids such as HCl. nih.govacs.org This acid then acts as a catalyst for the etherification of the alcohol solvent, a reaction that eliminates water. nih.govacs.org

Even when starting with an alkoxide precursor like this compound, the addition of an acid catalyst (e.g., trifluoroacetic acid) can induce the same effect. nih.gov The acid-catalyzed reaction produces a controlled amount of water within the reaction medium. This slowly formed water then drives the hydrolysis of the hafnium precursor at a controlled rate. This slow, in situ generation of the hydrolyzing agent is key to promoting the formation of the intermediate gel phase rather than causing rapid, uncontrolled precipitation. nih.govacs.org By controlling the rate of water formation through catalysis, the subsequent gelation and crystallization steps can be managed to achieve high-quality, uniform nanocrystals. nih.gov

Table of Compounds

Computational and Theoretical Investigations of Hafnium Ethoxide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comscielo.org.za It has been extensively applied to hafnium-based precursors to predict their behavior in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

DFT calculations are instrumental in elucidating the initial stages of thin film growth, which involve the chemisorption of the precursor onto a substrate and subsequent surface reactions. Studies on homoleptic hafnium precursors, including alkoxides, on hydroxylated silicon surfaces (Si(100)) have been performed to understand their reaction mechanisms. mdpi.comresearchgate.net

For hafnium alkoxide precursors, the size of the alkoxide ligand has been identified as a critical factor influencing reactivity, especially when the precursors exhibit similar thermal stabilities. mdpi.comresearchgate.net DFT simulations of the reaction between hafnium ethoxide (Hf(OEt)₄) and water in the gas phase have been conducted to model the HfO₂ ALD process. mdpi.comresearchgate.net However, detailed studies considering the interaction with the substrate surface are crucial, as the surface plays an active role in the reaction. mdpi.com

In a comparative study of hafnium alkoxides on a hydroxylated Si(100) surface, it was found that precursors with smaller ligands, such as hafnium methoxide (B1231860) (Hf(OMe)₄), exhibit lower energy barriers for the ligand-exchange reaction compared to those with bulkier ligands like hafnium isopropoxide and tert-butoxide. mdpi.com For instance, the activation energy for the first ligand exchange for hafnium methoxide is significantly lower than for its bulkier counterparts, a prediction that aligns with experimental observations of ALD process temperatures. mdpi.com Although not explicitly detailed for ethoxide in these surface studies, its intermediate size between methoxide and isopropoxide suggests its reactivity would fall between these two. The general mechanism involves the initial exothermic adsorption of the precursor onto the surface, followed by a ligand-exchange reaction where a surface hydroxyl group protonates and removes an ethoxide ligand to form ethanol (B145695), creating a new Hf-O bond with the surface. mdpi.comresearchgate.net

Table 1: Comparative DFT Results for Hafnium Alkoxide Chemisorption on Si(100)

| Precursor | Adsorption Energy (kJ/mol) | Ligand-Exchange Barrier (kJ/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Hafnium Methoxide (Hf[OMe]₄) | -126.0 | 33.0 | Smaller ligand size leads to lower activation energy. | mdpi.com |

| Hafnium Isopropoxide (Hf[OⁱPr]₄) | Not specified | 63.8 | Increased steric hindrance raises the energy barrier. | mdpi.com |

| Hafnium Tert-butoxide (Hf[OᵗBu]₄) | Not specified | 70.2 | Bulkiest ligand shows the highest reaction barrier. | mdpi.com |

The thermal stability of a precursor is paramount for controlled deposition processes like ALD and CVD. DFT simulations are used to calculate Bond Dissociation Energies (BDEs) and to map out potential energy surfaces (PES) for decomposition reactions. mdpi.comnih.gov For hafnium alkoxides, the BDE is defined as the energy required to break the Hf-O bond. mdpi.com These calculations help in understanding the intrinsic thermal stability of the molecule in the gas phase.

The reactivity of a precursor is intrinsically linked to its electronic and structural properties. DFT calculations provide insights into these properties by determining parameters such as ionization potential (IP) and electron affinity (EA). nih.govacs.org These values give an indication of the molecule's stability and its ability to accept or donate electrons during a chemical reaction. acs.org For example, calculations on various hafnium precursors have shown how modifying ligands can alter the IP and EA, which in turn affects the stability of different oxidation states of the hafnium center. nih.govacs.org

The structure of the ligand, such as its size and symmetry, also plays a crucial role. mdpi.comresearchgate.net DFT studies have shown that for hafnium alkoxides with similar thermal stabilities, the size of the ligand is a determining factor for their chemisorption reactivity on surfaces. mdpi.comresearchgate.net The spatial arrangement of atoms and the bond lengths and angles, all obtainable from DFT structural optimization, are fundamental inputs for understanding how a precursor molecule will interact with a surface.

Analysis of Precursor Stability and Decomposition Pathways

Molecular Dynamics Simulations in Reaction Environments

While DFT is excellent for static properties and reaction pathways of single molecules or small systems, Molecular Dynamics (MD) simulations are used to study the time-evolution of larger, more complex systems, providing insights into dynamic processes in realistic reaction environments. mdpi.comdiva-portal.org

Specific MD simulations focusing exclusively on this compound are not extensively documented in the literature. However, the methodologies are well-established and have been applied to similar chemical systems. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been used to study reactions involving ethoxide groups. nih.gov In this hybrid approach, the chemically active region (e.g., the this compound molecule and the surface site) is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent or bulk solid) is modeled using more computationally efficient classical force fields. mdpi.com This allows for the simulation of chemical reactions within a complex, dynamic environment. Such simulations could be used to model the diffusion of this compound on a surface, its interaction with solvent molecules, and the dynamic processes of ligand exchange and byproduct removal during a deposition process.

Thermodynamic and Kinetic Modeling of Synthesis Processes

Thermodynamic and kinetic modeling combines theoretical calculations with experimental data to create predictive models for chemical processes. These models are essential for reactor design, process optimization, and scaling up production. mdpi.comresearchgate.netcore.ac.uk

For the synthesis of this compound, thermodynamic data can be derived from DFT calculations. For example, calculated dissociation energies provide a measure of the Hf-L bond strength, which is a key thermodynamic parameter influencing precursor stability. nih.gov

An example of kinetic modeling is in the electrochemical synthesis (EHS) of this compound. researchgate.net This process involves the anodic dissolution of hafnium metal in ethanol with a supporting electrolyte. Modeling the kinetics of this system involves understanding the electrochemical behavior, including the irreversible dissolution of hafnium and the cathodic dehydrogenation of ethanol. researchgate.net By investigating the influence of applied potential and electrolyte composition on the corrosion/dissolution kinetics, the synthesis process can be theoretically guided and optimized. researchgate.net

Advanced Applications of Hafnium Ethoxide in Materials Science and Engineering

Precursor in High-k Dielectric Film Deposition

Hafnium oxide (HfO₂) is a leading high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂). thermofisher.com This property is crucial for reducing leakage currents and enabling further miniaturization of semiconductor devices. thermofisher.comepfl.ch Hafnium ethoxide serves as a key molecular precursor for depositing HfO₂ thin films through various chemical processes. researchgate.netazonano.com

Atomic Layer Deposition (ALD) is a superior thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. epfl.chatomiclayerdeposition.comtkk.fi This method is ideal for creating the uniform, conformal, and pinhole-free layers required in modern microelectronics. thermofisher.comepfl.ch Hafnium alkoxides, including this compound, have been explored as precursors for the ALD of hafnium oxide. azonano.comtkk.fi The process generally involves alternating pulses of the hafnium precursor and an oxygen source, such as water or ozone, separated by inert gas purges. researchgate.netjkps.or.kr While metal-halide precursors like hafnium tetrachloride (HfCl₄) are also used, metal-organic precursors are often preferred to avoid chlorine contamination and potentially corrosive byproducts like HCl. epfl.ch

The primary application for ALD-grown HfO₂ is as a high-k gate dielectric in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). epfl.chrit.edu As transistor dimensions shrink, traditional SiO₂ gate dielectrics become too thin (approaching 1 nm), leading to significant quantum tunneling and unacceptable leakage currents. thermofisher.comjkps.or.kr Replacing SiO₂ with a physically thicker layer of a high-k material like HfO₂ maintains the necessary capacitance while drastically reducing leakage. thermofisher.com The ALD technique ensures that the HfO₂ film is deposited with the extreme uniformity and conformity needed for complex, three-dimensional transistor architectures like FinFETs. thermofisher.com The use of hafnium-based oxides deposited by ALD has been a revolutionary step in the continuation of Moore's law, enabling the production of smaller and more efficient microprocessors. epfl.ch

The properties of HfO₂ films are highly dependent on their stoichiometry and crystalline structure, which can be precisely controlled during the ALD process. mdpi.com Deposition temperature is a critical parameter influencing these characteristics. stanford.eduhzdr.de Studies using various hafnium precursors show that HfO₂ films can be amorphous at lower deposition temperatures (e.g., below 100-200°C) and become polycrystalline at higher temperatures. mdpi.comstanford.edunih.gov For instance, with tetrakis(dimethylamino)hafnium (TDMAHf), a related organometallic precursor, films grown at 100°C are amorphous, while those grown at 350°C are fully crystalline. hzdr.de

The choice of oxygen source (e.g., water vs. ozone) also affects film properties. harvard.edu The goal is to achieve a stoichiometric HfO₂ film, and techniques like Rutherford backscattering spectrometry (RBS) have confirmed that a 1:2 atomic ratio of hafnium to oxygen can be achieved under optimized conditions. hzdr.deharvard.edu Controlling the crystallinity is vital, as different crystalline phases (monoclinic, tetragonal, orthorhombic) exhibit different dielectric constants and electrical properties. nih.govliverpool.ac.uk Post-deposition annealing is another common method used to crystallize amorphous films and influence the final grain structure. stanford.edu

Table 1: Effect of Deposition Temperature on HfO₂ Film Properties in ALD

| Deposition Temperature (°C) | Precursor System | Resulting Film Structure | Key Findings |

| 100 - 200 | TDMAHf + H₂O | Amorphous | Lower temperatures result in amorphous films. stanford.eduhzdr.de |

| 250 - 300 | TDMAHf + H₂O | Mostly Amorphous with Crystallites | Crystallinity begins to appear as temperature increases. stanford.eduhzdr.de |

| > 300 | TDMAHf + H₂O / O₃ | Polycrystalline (Monoclinic) | Films become more crystalline, which can improve the dielectric constant. mdpi.comnih.gov |

A significant recent development is the discovery of ferroelectricity in doped and alloyed hafnium oxide, particularly in hafnium zirconium oxide (HZO) thin films. mdpi.comrsc.org The ferroelectric properties originate from the non-centrosymmetric orthorhombic crystal phase, and its stabilization is strongly linked to grain size. mdpi.comaip.org ALD provides the necessary control to manipulate this microstructure.

Research has demonstrated a clear correlation between ferroelectricity and grain size in HZO films. rsc.org Excellent ferroelectric performance is often achieved with grain sizes in the range of 15–35 nm. rsc.org The grain size can be controlled by several ALD process parameters, including the deposition temperature and subsequent annealing conditions. mdpi.comrsc.org For instance, in some ALD processes using H₂O as the oxygen source, a higher deposition temperature can lead to a smaller average grain size, which helps stabilize the desired ferroelectric phases. mdpi.com Controlling film thickness and using nanolaminate structures are other strategies to confine grain growth and enhance ferroelectric properties. rsc.orgaip.org The ability to fine-tune grain size through ALD is therefore crucial for optimizing HZO-based devices like ferroelectric memories (FeRAMs).

This compound and other metal alkoxides are also utilized as precursors in Chemical Vapor Deposition (CVD) to produce oxide thin films. azonano.com In a typical MOCVD (Metal-Organic CVD) process, a precursor like hafnium 3-methyl-3-pentoxide can be used to deposit HfO₂ films. researchgate.net CVD is a versatile technique for producing protective coatings and materials for semiconductor devices. azonano.com While ALD offers more precise control for ultra-thin layers, CVD can provide higher deposition rates, which may be advantageous for certain applications. americanelements.com The thermal decomposition of hafnium alkoxide precursors on a heated substrate leads to the formation of the hafnium oxide layer. azonano.comresearchgate.net

The sol-gel method is a wet-chemical technique used to synthesize oxide materials from molecular precursors. This compound is a commonly used precursor in this process for creating HfO₂ thin films and coatings. researchgate.netresearchgate.netaip.orgsemanticscholar.org The process involves the hydrolysis and condensation of the this compound in a solvent (often ethanol) to form a "sol" (a colloidal suspension). researchgate.netaip.org This sol can then be applied to a substrate by spin-coating or dip-coating, followed by a drying and thermal annealing step to densify the film and crystallize it into hafnium oxide. researchgate.netsemanticscholar.org The sol-gel method offers a flexible and inexpensive route to produce HfO₂ films for applications such as gate dielectrics and refractory coatings. researchgate.netfishersci.comd-nb.info

Table 2: Comparison of Deposition Techniques Using this compound

| Technique | Process Description | Key Advantages | Primary Application |

| Atomic Layer Deposition (ALD) | Sequential, self-limiting surface chemical reactions. | Precise thickness control, high conformality, uniformity. epfl.chatomiclayerdeposition.com | High-k gate dielectrics in MOSFETs, ferroelectric memories. thermofisher.comepfl.ch |

| Chemical Vapor Deposition (CVD) | Chemical reaction of vapor-phase precursors on a substrate. | Higher deposition rates, versatility. azonano.com | Protective coatings, semiconductor materials. azonano.com |

| Sol-Gel | Formation of an oxide network from a chemical solution. | Low cost, flexible, good for coating large areas. researchgate.netd-nb.info | Refractory coatings, dielectric layers. researchgate.netfishersci.com |

Control of Film Stoichiometry and Crystallinity

Chemical Vapor Deposition (CVD) Applications

Role in Catalysis and Chemical Synthesis

This compound is utilized as a catalyst in various organic reactions. dataintelo.comchemicalbook.com Its catalytic activity is particularly relevant in polymerization processes. For instance, hafnium(IV) n-butoxide, a related hafnium alkoxide, acts as a transesterification catalyst for the synthesis of poly(butylene succinate) (PBS). The broader family of hafnium organometallic compounds, including this compound, are recognized for their role in preparing catalysts. ssnano.com

The compound's utility extends to being a precursor in the synthesis of other hafnium-containing materials. chemicalbook.comlookchem.com For example, it is a key ingredient in the preparation of refractory coatings and can be used to create hafnium oxide (HfO₂) thin films through processes like sol-gel synthesis. thermofisher.incymitquimica.comfishersci.com

Development of Hybrid and Disperse Materials

This compound is instrumental in the creation of hybrid and disperse materials. chemicalbook.comlookchem.comthermofisher.infishersci.com These materials often combine the properties of organic and inorganic components, leading to enhanced functionalities. The use of this compound as a precursor allows for the incorporation of hafnium oxide into various matrices, leading to the development of advanced composites. For example, hafnium oxide nanoparticles can be integrated with polymers to create nanocomposites for applications such as γ-ray scintillators. aip.org

Nanomaterial Synthesis and Functionalization

This compound is a key precursor in the synthesis of various nanomaterials, particularly hafnium oxide nanoparticles. chemicalbook.comlookchem.comthermofisher.infishersci.com The synthesis often involves a solvothermal process where this compound is reacted in a controlled liquid environment. One method involves reacting this compound powder in a water-in-oil microemulsion. researchgate.netresearchgate.net Another approach uses a solvothermal method where a hafnium alkoxide precursor like this compound is mixed with an organic alcohol, such as benzyl (B1604629) alcohol, and heated in an autoclave. google.comgoogle.com This process allows for the production of hafnium oxide nanocrystals with sizes typically in the range of 1-10 nm. google.comgoogle.com

The properties of the resulting nanomaterials can be tuned by adjusting the synthesis conditions. For instance, in the synthesis of ZrO₂ and HfO₂ nanocrystals, the addition of water to the solvent can lead to smaller particle sizes. google.comgoogle.com

Hafnium Oxide Nanocrystals for Advanced Functional Applications

Hafnium oxide (HfO₂), also known as hafnia, is a colorless, stable compound with a high melting point and a wide band gap of 5.3–5.7 eV, making it an excellent electrical insulator. wikipedia.org These properties, combined with its high dielectric constant, make HfO₂ nanocrystals synthesized from precursors like this compound valuable in a range of advanced applications. wikipedia.org

Hafnium oxide is utilized in optical coatings due to its high refractive index and strong reflectivity. ssnano.comaip.org Thin films of HfO₂ are applied to surfaces to create heat-resistant and protective layers. aip.org The sol-gel method, using precursors such as this compound, is one technique to deposit these thin films. researchgate.net

Hafnium oxide nanoparticles have shown promise in the development of biosensing platforms. nih.govresearchgate.net Their optical and electronic properties can be leveraged for detecting biological molecules. nih.gov For instance, a highly sensitive biosensing platform based on protein-functionalized nanostructured hafnium oxide has been developed for non-invasive oral cancer detection. frontiersin.org Furthermore, the mid-infrared absorption properties of HfO₂ nanoparticles suggest their potential for use in mid-infrared biosensors. acs.orgresearchgate.net

Hafnium oxide is a key material in the electronics industry, particularly for memory devices. nih.gov Its high dielectric constant, which is 4–6 times higher than that of silicon oxide, makes it an ideal replacement for SiO₂ as a gate insulator in field-effect transistors. wikipedia.org This application is crucial for advanced metal-oxide-semiconductor (MOS) devices and DRAM capacitors. wikipedia.org Doped and oxygen-deficient hafnium oxide are also being explored for resistive-switching memories and ferroelectric field-effect transistors (FeFETs). wikipedia.org

In the medical field, the high atomic number of hafnium makes hafnium oxide nanoparticles effective contrast agents for X-ray imaging, including computed tomography (CT). acs.orgnih.gov These nanoparticles offer superior X-ray attenuation compared to traditional iodine-based contrast agents. acs.orgresearchgate.net The development of dual-modality imaging probes using hafnium oxide nanocrystals allows for both X-ray CT and near-infrared fluorescence imaging, aiding in procedures like sentinel lymph node mapping. researchgate.net

Environmental and Sustainability Considerations in Hafnium Ethoxide Research

Life Cycle Assessment of Synthesis Methodologies

A life cycle assessment (LCA) is a systematic evaluation of the environmental impacts of a product through all stages of its life, from raw material extraction ("cradle") to its final form at the factory exit ("gate"). plos.orgncsu.edu When comparing synthesis methods for hafnium ethoxide, a stark contrast emerges between traditional thermal processes and modern electrochemical approaches.

The conventional thermal halide synthesis route involves multiple complex steps, including pretreatment, chemical synthesis, filtration, and distillation. mdpi.com This process is characterized by significant environmental and economic drawbacks, such as the emission of toxic gases like chlorine and benzene (B151609), the generation of ammonium (B1175870) chloride solid waste, and substantial carbon dioxide (CO₂) emissions. mdpi.com The yield of this compound from this method is often low, typically less than 70%. mdpi.com

In contrast, a newer method known as electrodissolution-coupled hafnium alkoxide synthesis (EHS) presents a more sustainable alternative. nih.govmdpi.comresearchgate.net This process uses hafnium metal and ethanol (B145695) as the primary feedstocks, operating through simultaneous anodic dissolution of hafnium and cathodic dehydrogenation of the alcohol. psecommunity.orgresearchgate.net A comparative analysis highlights the environmental benefits of the EHS process. For every kilogram of this compound produced, the EHS method achieves a reduction in CO₂ emissions of 187.33 g compared to the thermal process. nih.gov Furthermore, the energy requirement for the EHS system is notably low, at 2.92 kWhe per kilogram of this compound produced, underscoring its efficiency from a life cycle perspective. psecommunity.orgmdpi.com

Table 1: Comparative Environmental and Efficiency Metrics of this compound Synthesis Methods

Waste Minimization and Resource Efficiency in Production

Waste minimization and resource efficiency are critical for sustainable chemical manufacturing. conncoll.eduudel.edu The EHS process for producing this compound exemplifies significant advancements in this area, positioning itself as a "waste-free" production method. nih.govresearchgate.net

The conventional thermal method is plagued by inefficiency and waste generation. It produces solid ammonium chloride and releases toxic gases, creating a complex and costly waste stream to manage. mdpi.com In contrast, the EHS strategy is designed to maximize resource utilization and eliminate waste. researchgate.net The process uses hafnium metal and ethanol as feedstocks, converting them into high-purity this compound with high efficiency. mdpi.comresearchgate.net Any remaining alcohol from the process can be recycled, further improving resource efficiency. researchgate.net

A key indicator of the EHS process's efficiency is its high yields. Research has demonstrated a this compound yield of 93.09%, with an anodic Faradaic efficiency of 94.29% and a cathodic Faradaic efficiency of 92.75%. psecommunity.orgmdpi.com Moreover, the process co-produces high-purity green hydrogen (H₂) with a yield of 98.51%, turning a potential byproduct into a valuable resource. psecommunity.orgmdpi.com This approach aligns perfectly with the principles of a circular economy by designing out waste and pollution.

Green Chemistry Principles in this compound Chemistry

The development of the EHS method for this compound synthesis is a practical application of several core principles of green chemistry. pnpi.spb.rudokumen.pub

Prevention of Waste : The most significant advantage of the EHS process is that it is inherently a waste-free process, which is the primary principle of green chemistry. mdpi.comresearchgate.net Unlike the thermal method that generates substantial solid and gaseous waste, the EHS system consumes its feedstocks efficiently to produce the desired product and a valuable co-product (H₂). mdpi.com

Atom Economy : The EHS process demonstrates a high atom economy by incorporating a maximum amount of the starting materials into the final products. The high yield of over 93% for this compound indicates that very few atoms are wasted. psecommunity.orgmdpi.com

Less Hazardous Chemical Syntheses : The traditional thermal route relies on hazardous substances, including benzene as a diluent, which is a known carcinogen. mdpi.com The EHS method completely avoids such toxic materials, using relatively benign ethanol as both a solvent and a reagent. researchgate.net

Use of Renewable Feedstocks : While the hafnium metal itself is not renewable, the use of ethanol as a reactant opens the door to using bio-ethanol derived from renewable biomass, which could further enhance the sustainability profile of this compound production.

By successfully integrating these principles, the electrochemical synthesis of this compound serves as a model for developing greener and more sustainable processes for producing high-purity chemicals for the electronics industry. researchgate.net

Table 2: Mentioned Chemical Compounds and PubChem CIDs

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Hafnium Alkoxide Precursors

The properties of thin films are intrinsically linked to the characteristics of the chemical precursors used in their deposition. Research is actively focused on designing and synthesizing new hafnium alkoxide precursors beyond simple ethoxides to gain finer control over the deposition process and final material properties. researchgate.net The goal is to create mononuclear, volatile, and less moisture-sensitive compounds that are suitable for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). researchgate.netrsc.org

Novel strategies involve modifying existing alkoxides, such as hafnium tert-butoxide, with various carboxylic acid groups to create new, structurally characterized compounds. osti.gov Another approach is the development of complexes with mixed ligands, such as combining amido ligands with sterically bulky malonates, which results in mononuclear precursors with high solubility in organic solvents. researchgate.net These tailored precursors can offer improved thermal stability and reactivity, which are critical for advanced manufacturing processes. mdpi.com

Electrochemical synthesis has emerged as a promising alternative to traditional chemical routes for producing hafnium alkoxides, including hafnium ethoxide. researchgate.netresearchgate.net This method is lauded for its potential for greater efficiency and reduced environmental impact, avoiding the waste products associated with conventional halide-based synthesis. nih.govresearchgate.net Research in this area focuses on optimizing parameters like current density and temperature to achieve high-purity this compound suitable for ALD applications. researchgate.net The vaporization enthalpy of electrochemically synthesized this compound has been determined to be 79.1 kJ/mol, confirming its suitability for ALD processes. researchgate.net

A comparison of different precursor families shows that hafnium amides generally exhibit higher reactivity at lower temperatures compared to alkoxides and halides, though this can be influenced by the size and thermal stability of the ligands. mdpi.com The design of new precursors often involves balancing these factors to achieve optimal performance for specific applications. mdpi.com

Advanced Integration Strategies for Hafnium-Based High-k Materials